N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide
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Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with a wide range of biological activities . .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADMET calculation showed a favourable pharmacokinetic profile of synthesized compounds . .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzothiazole ring, a piperidine ring, and a methanesulfonamide group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H20ClN3O2S. The compound is characterized by:
- Benzothiazole Ring : Imparts unique electronic properties and enhances biological activity.
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
- Methanesulfonamide Group : Increases solubility and bioavailability.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that related benzothiazole compounds exhibit potent cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low nanomolar range .
Compound | Cell Line | IC50 (nM) |
---|---|---|
7e | HepG2 | 1.2 |
7e | SW620 | 4.3 |
7e | A549 | 44 |
7e | SKRB-3 | 48 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly through modulation of pathways involving IL-6 and TNF-alpha .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, reducing tumor growth.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell survival and proliferation.
Study on Anticancer Activity
In a recent study, a series of benzothiazole derivatives were synthesized, including this compound. These compounds were tested against multiple human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with notable effects on HepG2 cells .
Study on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of similar benzothiazole compounds. The results demonstrated that these compounds effectively reduced inflammation markers in vitro, correlating with their ability to inhibit COX enzymes .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-1-(2-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c21-17-6-2-1-5-16(17)14-28(25,26)22-13-15-9-11-24(12-10-15)20-23-18-7-3-4-8-19(18)27-20/h1-8,15,22H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWTCLTIPCMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.